molecular formula C26H25N3O5 B2952905 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896376-74-2

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2952905
CAS No.: 896376-74-2
M. Wt: 459.502
InChI Key: XYWKMZWSCOWWRY-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-based acetamide derivative characterized by a 2,4-dimethoxyphenyl substitution at position 3 of the quinazolinone core and an N-[(4-methylphenyl)methyl]acetamide side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14,20H,15-16H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLYNLVWFCVUPA-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3O5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic derivative belonging to the class of quinazolinones. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic areas. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₃N₃O₅
  • Molecular Weight : 511.62 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer activity. The compound under investigation has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
  • Case Study 2 : Another study reported that treatment with this compound resulted in a dose-dependent decrease in cell migration and invasion in human lung cancer cells (A549), suggesting its potential as an anti-metastatic agent .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.

Data Tables

Biological ActivityCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMCF-712.5Induces apoptosis
Anti-metastaticA54915.0Inhibits migration/invasion
ROS InductionHeLa10.0Increases oxidative stress

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent:

  • A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups .
  • Further investigations revealed that it could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Toxicological Assessments

Toxicological evaluations indicate that the compound exhibits low toxicity profiles at therapeutic doses:

  • Acute Toxicity Tests : No significant adverse effects were observed in animal models at doses up to 100 mg/kg.
  • Chronic Toxicity Studies : Long-term administration did not result in any notable organ damage or dysfunction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Quinazolinone Core

a. Chlorinated Derivatives

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():
    • Substituents: 2,4-dichlorophenylmethyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).
    • Activity: Demonstrates potent anticonvulsant activity in PTZ-induced seizure models, attributed to GABAergic modulation .
    • Key Difference : Chlorine atoms increase lipophilicity but may reduce solubility compared to methoxy groups.

b. Thioacetate Derivatives

  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Substituents: Thioether linkage instead of carbonyl.

c. Halogenated Quinazolinones

  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide ():
    • Substituents: 4-chlorophenyl and dibromo-methylphenyl groups.
    • Activity: Enhanced halogen bonding may improve receptor interactions but increases molecular weight (MW = 566.1 g/mol) and toxicity risks.
Acetamide Side Chain Modifications

a. Aromatic vs. Aliphatic Substitutions

  • N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide ():
    • Substituents: Sulfamoylphenyl and benzothiazolyl groups.
    • Activity: Benzothiazole derivatives often exhibit anti-inflammatory or analgesic properties .

b. Heterocyclic Extensions

  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ():
    • Substituents: Benzothiazole and indole moieties.
    • Activity: Reported anti-inflammatory and antibacterial effects due to dual heterocyclic systems .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP Key Substituents Reported Activity
Target Compound ~439.4 ~2.8* 2,4-Dimethoxyphenyl, 4-methylbenzyl Not explicitly stated
N-[(2,4-Dichlorophenyl)methyl] analog ~424.3 ~3.5 2,4-Dichlorophenylmethyl Anticonvulsant (PTZ model)
2-(Benzothiazolylthio) analog ~385.4 ~2.2 Benzothiazole, indole Anti-inflammatory, antibacterial
4-Chlorophenyl-sulfanyl analog ~566.1 ~4.1 4-Chlorophenyl, dibromophenyl Not explicitly stated

*Estimated using fragment-based methods.

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